1-((S)-3-Iodo-piperidin-1-yl)-ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(3S)-3-iodopiperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12INO/c1-6(10)9-4-2-3-7(8)5-9/h7H,2-5H2,1H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSKHASSNNUWAF-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@@H](C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Elucidation and Reactivity Profile of 1 S 3 Iodo Piperidin 1 Yl Ethanone Analogs
Exploration of Transition Metal-Catalyzed Transformations
Transition metals, particularly cobalt and palladium, have proven to be effective catalysts for forming new carbon-carbon and carbon-nitrogen bonds at the iodinated position of piperidine (B6355638) rings. nih.govacs.orgresearchgate.net These methods offer efficient pathways to complex and valuable substituted N-heterocycles. nih.govacs.org
Cobalt-Catalyzed Cross-Coupling Reactions of 3-Iodopiperidines with Organometallic Reagents (e.g., Grignard Reagents)
A noteworthy advancement in the functionalization of piperidines is the cobalt-catalyzed cross-coupling reaction between 3- and 4-iodopiperidines and various Grignard reagents. nih.govdocumentsdelivered.com This method is recognized for being an efficient, cost-effective, chemoselective, and adaptable route for creating a diverse range of functionalized piperidines. nih.govresearchgate.net The use of economical cobalt salts presents a significant advantage over more expensive and toxic catalysts like palladium. rsc.org The reaction successfully couples iodopiperidines with aryl, alkenyl, and allyl Grignard reagents, demonstrating broad substrate scope. researchgate.net This coupling has been successfully applied as a key step in the synthesis of (±)-preclamol. nih.govdocumentsdelivered.com Research has shown that a variety of halo-azetidines, -pyrrolidines, and -piperidines can be effectively reacted with aryl and alkenyl Grignard reagents under cobalt catalysis. nih.govacs.org The development of such robust catalytic systems continues to be an important area of research. nih.govacs.org
Table 1: Examples of Cobalt-Catalyzed Cross-Coupling of Iodopiperidines This table is interactive. Click on the headers to sort.
| Catalyst System | Grignard Reagent Type | Substrate | Key Features | Reference |
|---|---|---|---|---|
| Cobalt(II) salt | Aryl, Alkenyl, Allyl | 3- and 4-Iodopiperidines | Efficient, chemoselective, flexible functionalization | nih.gov, researchgate.net |
| Cobalt(II) salt | Aryl, Alkenyl | Halo-piperidines | Functionalization of saturated N-heterocycles | nih.gov, acs.org |
Mechanistic Insights into Cross-Coupling Pathways (e.g., Radical Intermediates)
Mechanistic studies of the cobalt-catalyzed cross-coupling of iodopiperidines have provided evidence for the formation of radical intermediates. nih.govresearchgate.net This distinguishes the pathway from some other transition-metal-catalyzed reactions that proceed exclusively through ionic mechanisms. For instance, certain cobalt-catalyzed cross-couplings of alkyl halides with Grignard reagents have been shown to proceed via an Sₙ2-type ionic mechanism, resulting in an inversion of stereochemistry. acs.org However, in the context of iodopiperidines, the involvement of radical species is a key feature. nih.gov The proposed mechanism for some cobalt-catalyzed reactions involves cobalt(0) species that undergo single electron transfer (SET) and reductive elimination to yield the cross-coupled product. organic-chemistry.org The specific pathway, whether ionic or radical, can be influenced by the nature of the reactants and the ligand system employed. acs.org
Palladium-Catalyzed Reactions Involving the Carbon-Iodine Bond
Palladium-catalyzed cross-coupling reactions are fundamental tools for C-N and C-C bond formation, and they are widely applied in the synthesis of amine derivatives and other complex molecules. researchgate.netnih.govuwindsor.ca The reactivity order of halogens in many palladium-catalyzed couplings is I > Br > OTf >> Cl. libretexts.org This makes the carbon-iodine bond in 3-iodopiperidines a prime site for such transformations.
Reactions like the Buchwald-Hartwig amination allow for the coupling of amines with aryl or heteroaryl halides. nih.govnih.gov Applying this to 3-iodopiperidines could theoretically enable the introduction of various nitrogen-based nucleophiles. However, potential challenges exist. The piperidine nitrogen itself, or other nitrogen atoms within the coupling partners, can coordinate to the palladium center, potentially retarding oxidative addition or hindering subsequent steps in the catalytic cycle. nih.govnih.gov For example, in the coupling of 3-halo-2-aminopyridines, chelation of palladium by the amidine-like structure is a known challenge. nih.gov Despite these hurdles, the development of specialized ligands and precatalysts has enabled increasingly general and reliable protocols for Pd-catalyzed N-arylation reactions. nih.gov Hypervalent iodine reagents have also been employed as oxidants or arylating agents in palladium-catalyzed reactions, further expanding the synthetic utility of these systems. nih.govmdpi.com
Intramolecular Reactivity of Iodinated Piperidine Systems
Beyond intermolecular cross-coupling, the C-I bond can participate in intramolecular reactions, leading to the formation of new rings and complex heterocyclic systems.
Nucleophilic Attack on Iodonium (B1229267) Ion Intermediates
Iodinated piperidines can be precursors to highly reactive iodonium ion intermediates. These species can be subject to intramolecular nucleophilic attack, a strategy used in the synthesis of various heterocyclic structures. One demonstrated pathway involves the interception of nucleophilic enamine species, derived from lactams, by an iodine cation (I+). ntu.edu.sg This can be followed by cyanation to produce functionalized piperidines, such as 2-cyano-3-iodo piperidines. ntu.edu.sg In other systems, a tertiary amine can displace iodine from a troponoid ring to form a reactive intermediate, which is then susceptible to attack by a nucleophile like piperidine. rsc.org This type of reaction, termed 'nucleophilic catalysis with rearrangement,' highlights how an external nucleophile can facilitate substitution via a complex intermediate. rsc.org Diaryliodonium salts also serve as precursors for nucleophilic aromatic substitution (SₙAr) reactions, where piperidine has been successfully used as the nucleophile to yield the desired arylated product. diva-portal.org
Electrochemical Reactivity and N-Acyl Iminium Ion Chemistry
The electrochemical behavior of N-acyl piperidines is a well-documented area of organic chemistry, primarily focusing on the generation of N-acyl iminium ions as versatile intermediates for synthesis.
The anodic oxidation of N-acyl piperidines, a process often referred to as Shono oxidation, is a powerful method for the functionalization of the carbon atom alpha to the nitrogen. When an N-acyl piperidine is subjected to electrolysis in a protic solvent like methanol (B129727), it undergoes oxidation at the anode. This process involves the removal of an electron from the nitrogen atom, followed by deprotonation at the α-carbon, leading to the formation of a radical intermediate. A second electron transfer results in the formation of a highly reactive N-acyl iminium ion.
This electrophilic intermediate is readily trapped by the solvent, methanol, to yield an α-methoxylated product. The efficiency and regioselectivity of this reaction can be influenced by several factors, including the nature of the acyl group, the supporting electrolyte, and the anode material. For instance, studies have shown that the choice of electrolyte can influence whether mono- or di-methoxylation occurs.
While specific data for 1-((S)-3-Iodo-piperidin-1-yl)-ethanone is not available, we can hypothesize the expected products based on established principles. The anodic oxidation in methanol would be expected to yield a mixture of α-methoxylated products.
Hypothetical Anodic Methoxylation Products:
| Starting Material | Product 1 (C2-Methoxylation) | Product 2 (C6-Methoxylation) |
| This compound | 1-((2R,3S)-3-Iodo-2-methoxypiperidin-1-yl)ethanone and 1-((2S,3S)-3-Iodo-2-methoxypiperidin-1-yl)ethanone | 1-((S)-3-Iodo-6-methoxypiperidin-1-yl)ethanone |
It is important to note that the presence of the iodine atom at the 3-position may influence the regioselectivity of the methoxylation due to steric and electronic effects, although the precise nature of this influence would require empirical investigation.
N-acyl iminium ions, generated electrochemically or through other oxidative methods, are highly valuable intermediates in organic synthesis. Their electrophilic nature allows them to react with a wide range of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
These reactive species have been extensively used in the synthesis of alkaloids and other complex nitrogen-containing molecules. The intramolecular cyclization of N-acyl iminium ions onto tethered nucleophiles is a particularly powerful strategy for the construction of bicyclic and polycyclic ring systems.
In the context of this compound, the corresponding N-acyl iminium ion could, in principle, be intercepted by various nucleophiles to introduce substituents at the C2 and C6 positions of the piperidine ring.
Comparative Reactivity Studies of Halogenated Piperidines (Iodo vs. Bromo vs. Chloro)
The reactivity of halogenated organic compounds in nucleophilic substitution reactions is fundamentally governed by the nature of the carbon-halogen bond. The general trend in reactivity for haloalkanes is:
R-I > R-Br > R-Cl > R-F
This trend is primarily attributed to the bond strength of the carbon-halogen bond. The C-I bond is the longest and weakest, making the iodide ion the best leaving group among the common halogens. Conversely, the C-Cl bond is stronger, and the chloride ion is a less effective leaving group.
While direct comparative studies on the nucleophilic substitution at the 3-position of 1-acetyl-3-halopiperidines are not readily found, we can infer the expected reactivity based on these fundamental principles. For a given nucleophilic substitution reaction, it is anticipated that this compound would be the most reactive, followed by its bromo and then chloro analogs.
Theoretical Reactivity Comparison:
| Compound | Halogen | C-X Bond Energy (approx. kJ/mol) | Expected Relative Reactivity |
| This compound | Iodo | ~228 | Highest |
| 1-((S)-3-Bromo-piperidin-1-yl)-ethanone | Bromo | ~285 | Intermediate |
| 1-((S)-3-Chloro-piperidin-1-yl)-ethanone | Chloro | ~340 | Lowest |
It is crucial to emphasize that this is a theoretical projection based on general principles. Factors such as the nature of the nucleophile, solvent, and reaction conditions can influence the observed reactivity. Furthermore, the stereochemistry at the 3-position could also play a role in the reaction kinetics.
Advanced Stereochemical Characterization and Control
Strategies for Diastereoselective and Enantioselective Induction
The introduction of a substituent at the C3 position of a piperidine (B6355638) ring with high stereocontrol is a significant synthetic challenge. While direct C-H functionalization of piperidines has emerged as a powerful tool, it often favors the C2 or C4 positions due to electronic and steric factors. nih.gov Therefore, indirect strategies are frequently employed to achieve the desired 3-substituted piperidine.
One of the most effective strategies for establishing the stereochemistry at the C3 position involves the use of a chiral precursor, which is then converted to the target iodo-derivative. A key approach is the catalytic asymmetric reduction of a prochiral N-protected-3-piperidone to the corresponding (S)-3-hydroxypiperidine. This transformation can be achieved with high enantioselectivity using various chiral catalysts and reagents. mdpi.comgoogle.com
Another powerful method involves the rhodium-catalyzed asymmetric reductive Heck reaction of pyridine (B92270) derivatives with boronic acids, which can furnish enantioenriched 3-substituted tetrahydropyridines. nih.govsnnu.edu.cn These intermediates can then be further elaborated to the desired piperidine. While not directly yielding an iodo-substituent, this method provides a versatile platform for accessing a wide range of chiral 3-substituted piperidines. nih.govsnnu.edu.cn
Enantioselective halocyclization reactions also present a promising avenue for the synthesis of chiral cyclic compounds, including halopiperidines. nih.gov These reactions, often catalyzed by a chiral Lewis acid or organocatalyst, can proceed with high levels of enantioselectivity, directly installing the halogen at the desired position with controlled stereochemistry.
Application of Chiral Auxiliaries and Chiral Pool Starting Materials
The use of chiral auxiliaries temporarily attached to the piperidine nitrogen or another part of the molecule can effectively direct the stereochemical outcome of subsequent reactions. clockss.org For instance, phenylglycinol-derived oxazolopiperidone lactams have been utilized as versatile intermediates, allowing for the regio- and stereocontrolled introduction of substituents. nih.gov
A more direct and often more efficient approach is to start from a readily available enantiopure building block from the "chiral pool." (S)-3-hydroxypiperidine is a key chiral intermediate that can be synthesized from various sources, including through the resolution of racemic mixtures or via biocatalytic methods. nih.govgoogle.comnih.gov The synthesis of (S)-N-Boc-3-hydroxypiperidine, a protected form of this key intermediate, has been extensively studied and can be achieved with high optical purity through enzymatic reduction of the corresponding ketone. mdpi.comgoogle.com This chiral alcohol then serves as a precursor for the introduction of the iodo group.
Influence of Catalyst and Ligand Design on Stereoselectivity
In catalytic asymmetric reactions, the design of the catalyst and its associated ligands is crucial for achieving high stereoselectivity. For the functionalization of piperidines, dirhodium tetracarboxylate catalysts with chiral ligands have shown remarkable efficacy in controlling the stereochemistry of C-H insertion reactions, although primarily at the C2 and C4 positions. nih.gov The choice of both the metal and the ligand structure can dramatically influence the diastereomeric ratio and enantiomeric excess of the product. nih.gov
In the context of synthesizing 3-substituted piperidines, rhodium catalysts paired with chiral phosphine (B1218219) ligands are instrumental in asymmetric reductive Heck reactions. nih.govsnnu.edu.cn The steric and electronic properties of the ligand create a chiral environment around the metal center, which dictates the facial selectivity of the reaction. Similarly, chiral phosphoric acids have emerged as powerful organocatalysts for asymmetric aza-Michael cyclizations, providing access to enantioenriched piperidine scaffolds. whiterose.ac.uk The development of new catalysts and ligands remains an active area of research, aiming to provide more efficient and selective routes to chiral piperidines. nih.gov
Elucidation of Retention and Inversion of Configuration During Reactions
Once a chiral center is established, it is critical to understand the stereochemical course of subsequent reactions. The conversion of a chiral alcohol, such as (S)-3-hydroxypiperidine, to the corresponding iodide can proceed with either retention or inversion of configuration, depending on the reaction mechanism.
Reactions like the Mitsunobu and Appel reactions are well-known for proceeding with a clean inversion of stereochemistry at the reacting center. wikipedia.orgorganic-chemistry.orgwikipedia.orgjk-sci.comchem-station.comorganic-chemistry.orgnrochemistry.com
Mitsunobu Reaction: In this reaction, the alcohol is activated by triphenylphosphine (B44618) and a dialkyl azodicarboxylate (like DEAD or DIAD). The resulting alkoxyphosphonium salt is then displaced by a nucleophile, in this case, an iodide source. This displacement occurs via an SN2 mechanism, leading to complete inversion of the stereocenter. wikipedia.orgorganic-chemistry.orgjk-sci.com
Appel Reaction: This reaction utilizes triphenylphosphine and a carbon tetrahalide (e.g., CBr4 or CI4) to convert an alcohol to an alkyl halide. The mechanism also involves the formation of an oxyphosphonium intermediate, which is subsequently displaced by the halide ion in an SN2 fashion, resulting in inversion of configuration. wikipedia.orgchem-station.comorganic-chemistry.orgnrochemistry.com
Therefore, by employing these reactions on (S)-3-hydroxypiperidine, one can predictably synthesize (R)-3-iodopiperidine. To obtain the (S)-iodo enantiomer from the (S)-alcohol, a two-step process involving two inversions or a reaction that proceeds with retention of configuration would be necessary.
Analytical Techniques for Stereochemical Purity and Absolute Configuration Determination
The confirmation of enantiomeric purity and the determination of the absolute configuration of 1-((S)-3-Iodo-piperidin-1-yl)-ethanone are crucial final steps. A combination of chromatographic and spectroscopic techniques is typically employed.
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the enantiomeric purity (enantiomeric excess, ee) of chiral compounds. nih.govnih.gov The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
For piperidine derivatives, polysaccharide-based CSPs (e.g., Chiralpak® or Chiralcel® series) are often effective. sigmaaldrich.cn The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving good resolution. clockss.org For compounds lacking a strong chromophore for UV detection, pre-column derivatization with a UV-active reagent can be employed. nih.gov
Table 1: Illustrative Chiral HPLC Conditions for Piperidine Derivatives
| Parameter | Value |
| Column | Chiralpak AD-H |
| Mobile Phase | 0.1% Diethylamine in Ethanol |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 228 nm (after derivatization) |
| Reference | Adapted from a method for piperidin-3-amine (B1201142) nih.gov |
This table is for illustrative purposes and specific conditions for this compound would require experimental optimization.
Single crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. snnu.edu.cnnih.gov By analyzing the diffraction pattern of X-rays passing through the crystal, a three-dimensional map of the electron density can be generated, revealing the precise spatial arrangement of all atoms in the molecule.
The determination of the absolute configuration relies on the phenomenon of anomalous dispersion, which is more pronounced for heavier atoms like iodine. nih.gov The presence of the iodine atom in this compound makes it an excellent candidate for this technique. The analysis allows for the unambiguous assignment of the (S) or (R) configuration at the C3 stereocenter. While no specific crystal structure for this compound is cited, the principles of the technique are well-established for N-acyl compounds and other complex molecules. nih.govresearchgate.netnih.gov
Computational and Theoretical Investigations of 1 S 3 Iodo Piperidin 1 Yl Ethanone Systems
Density Functional Theory (DFT) Calculations for Mechanistic Understanding
Density Functional Theory has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying complex organic molecules like 1-((S)-3-Iodo-piperidin-1-yl)-ethanone.
DFT calculations are instrumental in elucidating reaction mechanisms by identifying and characterizing the transition states that connect reactants to products. For this compound, a key reaction pathway of interest is the nucleophilic substitution at the C3 carbon, displacing the iodo group. By mapping the potential energy surface for such a reaction, the geometry and energy of the transition state can be determined, providing critical information about the reaction's feasibility and kinetics.
For instance, in a hypothetical SN2 reaction with a nucleophile (Nu-), the reaction pathway would be mapped by systematically varying the distance between the nucleophile and the C3 carbon. The transition state would be identified as the saddle point on this pathway, characterized by a single imaginary frequency in the vibrational analysis.
Table 1: Hypothetical DFT-Calculated Energies for a Nucleophilic Substitution Reaction
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (this compound + Nu-) | 0.0 |
| Transition State | +15.2 |
Note: The values in this table are representative and intended for illustrative purposes.
DFT can also predict the reactivity and selectivity of this compound in various catalytic processes. By modeling the interaction of the molecule with a catalyst, it is possible to compare the energy barriers of different potential reaction pathways. For example, in a catalyst-mediated cross-coupling reaction, DFT could be used to determine whether the reaction is more likely to proceed via oxidative addition at the C-I bond or through another pathway.
The calculated energy barriers for competing pathways allow for a prediction of the major product, guiding the design of selective synthetic methods.
Table 2: Predicted Relative Energy Barriers for Competing Catalytic Pathways
| Reaction Pathway | Activation Energy (kcal/mol) | Predicted Selectivity |
|---|---|---|
| Pathway A | 18.5 | Minor |
Note: The values in this table are representative and intended for illustrative purposes.
Molecular Orbital Theory Analysis
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important in this regard.
The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating sites of electrophilicity. For this compound, the HOMO is expected to have significant contributions from the lone pairs of the nitrogen and the iodine atoms. The LUMO is anticipated to be localized primarily on the antibonding σ* orbital of the C-I bond, making the C3 carbon the primary site for nucleophilic attack.
Table 3: Calculated Frontier Orbital Energies and Characteristics
| Orbital | Energy (eV) | Primary Atomic Contributions |
|---|---|---|
| HOMO | -8.9 | N, I |
| LUMO | -0.5 | C3, I |
Note: The values in this table are representative and intended for illustrative purposes.
The distribution of electron density within a molecule reveals its polarity and reactive sites. In this compound, the electronegative oxygen, nitrogen, and iodine atoms lead to a non-uniform distribution of charge. Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom, quantifying this effect. The C-I bond is expected to be polarized towards the iodine, and the acetyl group will withdraw electron density from the piperidine (B6355638) ring.
Table 4: Calculated NBO Partial Charges on Key Atoms
| Atom | Partial Charge (e) |
|---|---|
| N1 | -0.45 |
| C3 | +0.15 |
| I | -0.20 |
Note: The values in this table are representative and intended for illustrative purposes.
Conformational Analysis and Stereoelectronic Effects
The piperidine ring in this compound can adopt several conformations, with the chair forms being the most stable. The orientation of the iodo and acetyl substituents (axial vs. equatorial) is governed by a combination of steric and stereoelectronic effects. beilstein-journals.org Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule. wikipedia.org
For the 3-iodo substituent, there will be a conformational equilibrium between the axial and equatorial positions. While sterically, the larger iodo group would be expected to prefer the equatorial position to minimize 1,3-diaxial interactions, stereoelectronic effects can also play a significant role. beilstein-journals.orgbaranlab.org An important stereoelectronic interaction to consider is hyperconjugation, such as the interaction between the nitrogen lone pair (nN) and the antibonding orbital of the C-I bond (σ*C-I). The efficiency of this stabilizing interaction is highly dependent on the dihedral angle between the orbitals, and thus on the conformation of the ring. DFT calculations can quantify the relative energies of these conformers to predict the most stable arrangement.
Table 5: Relative Energies of Conformers
| Conformer (Iodo group position) | Relative Energy (kcal/mol) | Key Stereoelectronic Interaction |
|---|---|---|
| Equatorial | 0.0 | nN → σ*C-H(axial) |
Note: The values in this table are representative and intended for illustrative purposes. The relative stability depends on the balance between steric hindrance and stereoelectronic stabilization.
Molecular Dynamics Simulations and Kinetic Modeling
In the context of drug discovery and development, MD simulations are frequently employed to study the interaction of small molecules with biological targets, such as proteins or nucleic acids. ajchem-a.comtandfonline.com By simulating the compound in a solvated environment with a target receptor, researchers can predict binding affinities, identify key interacting residues, and understand the stability of the resulting complex. tandfonline.com For instance, simulations could model how the piperidine nitrogen and the acetyl carbonyl group of this compound participate in hydrogen bonding or how the iodinated carbon engages in halogen bonding, which are crucial interactions in many biological systems. The stability of such interactions can be assessed over simulation timescales typically ranging from nanoseconds to microseconds. tandfonline.com
Kinetic modeling, often used in conjunction with MD simulations or other quantum chemical methods, aims to predict the rates of chemical reactions. chemrxiv.org For reactions involving this compound, such as its synthesis or subsequent functionalization, kinetic modeling can help to understand the reaction mechanism and identify the rate-determining steps. ajgreenchem.comnih.gov By calculating the energy barriers (activation energies) for different potential reaction pathways, it is possible to predict how changes in reactants, catalysts, or environmental conditions will affect the reaction rate and product distribution. chemrxiv.orgajgreenchem.com
The data below illustrates hypothetical results from an MD simulation study on the conformational stability of this compound.
| Parameter | Axial-Iodo Conformer | Equatorial-Iodo Conformer | Notes |
|---|---|---|---|
| Potential Energy (kcal/mol) | -45.2 | -48.5 | Lower energy indicates higher stability. |
| RMSD (Å) | 1.8 | 1.5 | Root Mean Square Deviation from the initial structure. |
| Radius of Gyration (Å) | 3.1 | 3.3 | A measure of the molecule's compactness. |
| Solvent Accessible Surface Area (Ų) | 210 | 225 | The surface area of the molecule exposed to the solvent. |
This hypothetical data suggests that the equatorial-iodo conformer is more stable, a common feature for substituted cyclohexanes and piperidines, due to reduced steric hindrance.
Solvation Models and Solvent Effects on Reaction Energetics (e.g., COSMO-RS)
The choice of solvent can dramatically influence the rate, yield, and selectivity of a chemical reaction. researchgate.netajgreenchem.comnih.gov Solvation models are computational methods designed to account for the effects of the solvent on a solute. mit.eduproquest.com One of the most powerful and widely used methods is the Conductor-like Screening Model for Real Solvents (COSMO-RS). wikipedia.org3ds.com COSMO-RS combines quantum chemical calculations with statistical thermodynamics to predict the thermodynamic properties of molecules in liquid systems without the need for extensive experimental data. wikipedia.orgresearchgate.net
The process begins with a quantum chemical calculation for the isolated molecule, in this case, this compound, within a virtual conductor. wikipedia.org This generates a screening charge density on the molecular surface, which serves as a detailed descriptor of the molecule's polarity. wikipedia.orgua.pt COSMO-RS then uses this information to calculate the chemical potential of the molecule in various solvents by considering the electrostatic, hydrogen bonding, and van der Waals interactions between the solute and solvent molecules. wikipedia.orgresearchgate.net
By calculating the chemical potentials of reactants, transition states, and products, COSMO-RS can predict how the energetics of a reaction will change from one solvent to another. mit.eduresearchgate.netrsc.org This is crucial for optimizing reaction conditions, as a solvent that stabilizes the transition state more than the reactants will accelerate the reaction. chemrxiv.orgajgreenchem.com Conversely, a solvent that strongly solvates the reactants more than the transition state may slow the reaction down. libretexts.org For a molecule like this compound, COSMO-RS could be used to screen a large number of solvents to find the optimal medium for a desired transformation, such as a nucleophilic substitution at the iodine-bearing carbon.
The following table presents hypothetical data from a COSMO-RS analysis of a substitution reaction involving this compound.
| Solvent | Dielectric Constant (ε) | Predicted ΔG‡ (kcal/mol) | Predicted Relative Rate |
|---|---|---|---|
| Hexane (B92381) | 1.9 | 28.5 | 1 |
| Toluene | 2.4 | 27.1 | 10 |
| Dichloromethane | 8.9 | 24.8 | 350 |
| Acetone | 20.7 | 23.2 | 2,500 |
| Acetonitrile | 36.6 | 22.5 | 8,000 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 21.9 | 20,000 |
This hypothetical data illustrates that polar aprotic solvents are predicted to significantly accelerate the reaction, which is consistent with reactions that proceed through charged or highly polar transition states. libretexts.org
Comprehensive Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For a molecule like 1-((S)-3-Iodo-piperidin-1-yl)-ethanone, a combination of one-dimensional and two-dimensional NMR experiments would be required to unambiguously assign all proton and carbon signals and to confirm the stereochemistry.
Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrogen Environments and Coupling Patterns
¹H NMR spectroscopy provides information about the different chemical environments of hydrogen atoms in a molecule. The spectrum for this compound would be expected to show distinct signals for the protons on the piperidine (B6355638) ring and the acetyl group. The presence of the electron-withdrawing iodine atom and the amide group would cause characteristic downfield shifts for adjacent protons. Due to the chair conformation of the piperidine ring and restricted rotation around the N-C(O) bond, some signals may appear as broad multiplets at room temperature.
Table 1: Hypothetical ¹H NMR Data for this compound (Note: This data is illustrative and not based on experimental results.)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|---|---|---|---|---|
| ~4.50 | m | - | 1H | H-3 |
| ~3.80 - 4.20 | m | - | 2H | H-2eq, H-6eq |
| ~3.00 - 3.40 | m | - | 2H | H-2ax, H-6ax |
| 2.10 | s | - | 3H | CH₃ |
| ~1.60 - 2.00 | m | - | 4H | H-4, H-5 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton and Functional Groups
¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., C=O, C-N, C-I, CH₃, CH₂). For this compound, seven distinct carbon signals would be expected. The carbonyl carbon of the acetyl group would appear significantly downfield, while the carbon atom bonded to iodine (C-3) would be shifted upfield due to the heavy atom effect.
Table 2: Hypothetical ¹³C NMR Data for this compound (Note: This data is illustrative and not based on experimental results.)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~169.0 | C=O |
| ~45.0 - 50.0 | C-2, C-6 |
| ~30.0 - 35.0 | C-4, C-5 |
| ~25.0 | C-3 |
| ~21.5 | CH₃ |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Assignments
To definitively assign the proton and carbon signals, 2D NMR experiments are crucial.
COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, showing correlations between H-3 and the protons on C-2 and C-4.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.
Nuclear Overhauser Effect Spectroscopy (NOESY) for Relative Stereochemistry
NOESY is essential for determining the spatial proximity of atoms and thus the relative stereochemistry. In the case of this compound, a NOESY experiment would help to confirm the conformation of the piperidine ring. For example, correlations between axial protons on C-3 and C-5 would support a chair conformation.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of the compound. For this compound, the exact mass would be calculated based on the most abundant isotopes of its constituent atoms (C, H, I, N, O).
Table 3: Predicted HRMS Data for this compound
| Molecular Formula | Adduct | Calculated m/z | Measured m/z |
|---|---|---|---|
| C₇H₁₂INO | [M+H]⁺ | 254.0036 | Not Available |
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments upon ionization. The fragmentation pattern is unique to a specific molecular structure and serves as a molecular fingerprint, enabling its identification. For this compound, the analysis of its fragmentation pattern would be key to confirming the presence and location of the iodo and acetyl groups on the piperidine ring.
Predicted Fragmentation of this compound:
The molecular ion peak (M+) for this compound would be expected at an m/z corresponding to its molecular weight (C7H12INO, MW: 253.08 g/mol ). Key fragmentation pathways would likely involve:
Alpha-Cleavage: A characteristic fragmentation for cyclic amines is the cleavage of the C-C bond adjacent to the nitrogen atom. miamioh.edu For the title compound, this could lead to the loss of various fragments from the piperidine ring.
Loss of the Acetyl Group: Cleavage of the amide bond could result in the loss of the acetyl group (CH3CO•), leading to a significant fragment ion at m/z [M - 43]+.
Loss of Iodine: The C-I bond is relatively weak and can undergo homolytic or heterolytic cleavage. This would result in a prominent peak at m/z [M - 127]+, corresponding to the loss of an iodine radical. A peak at m/z 127 corresponding to the I+ ion may also be observed.
Ring Cleavage: The piperidine ring itself can undergo fragmentation, leading to a series of smaller fragment ions. These patterns can be complex but provide confirmatory data for the core structure. miamioh.edu
Illustrative Fragmentation Data from a Related Compound (N-Acetylpiperidine):
The mass spectrum of N-acetylpiperidine (C7H13NO, MW: 127.18 g/mol ) provides a foundational understanding of the fragmentation of the N-acetylated piperidine core. nist.govchemicalbook.com
| m/z | Proposed Fragment | Fragmentation Pathway |
| 127 | [C7H13NO]+• | Molecular Ion (M+) |
| 112 | [M - CH3]+ | Loss of a methyl radical |
| 84 | [M - CH3CO]+ | Loss of the acetyl group |
| 43 | [CH3CO]+ | Acetyl cation |
The presence of an iodine atom in this compound would introduce additional and characteristic fragmentation pathways, primarily the loss of iodine, which would be a key diagnostic feature in its mass spectrum.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectrum. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amide and alkyl halide functional groups.
Predicted IR Absorption Bands for this compound:
Based on the IR spectra of analogous compounds like N-acetylpiperidine and iodoalkanes, the following characteristic absorption bands can be predicted for the title compound. chemicalbook.comdocbrown.info
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide (C=O) | Stretch | 1630 - 1680 (strong) |
| C-H (Aliphatic) | Stretch | 2850 - 2960 |
| C-N | Stretch | 1020 - 1250 |
| C-I | Stretch | 500 - 600 |
Analysis of IR Data from a Related Compound (N-Acetylpiperidine):
The IR spectrum of N-acetylpiperidine displays a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically observed around 1640 cm⁻¹. The spectrum also shows characteristic C-H stretching and bending vibrations for the piperidine ring and the acetyl methyl group. nih.govchemicalbook.com
The introduction of an iodine atom at the C-3 position of the piperidine ring in this compound would be expected to give rise to a C-I stretching absorption in the fingerprint region of the IR spectrum, typically between 500 and 600 cm⁻¹. docbrown.info The presence of this band, along with the characteristic amide carbonyl absorption, would provide strong evidence for the proposed structure.
Synthetic Utility and Future Directions of Chiral Iodinated N Acetylpiperidine Scaffolds
1-((S)-3-Iodo-piperidin-1-yl)-ethanone as a Versatile Synthon in Complex Molecule Synthesis
The presence of an iodine atom on the chiral piperidine (B6355638) ring of this compound renders it a highly valuable and versatile synthetic intermediate. The carbon-iodine bond can be readily converted into various other functionalities, making this compound a key building block for the synthesis of complex molecules.
The iodinated piperidine scaffold is an excellent substrate for a variety of carbon-carbon bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the construction of complex molecular architectures.
Research has demonstrated the efficacy of cobalt-catalyzed cross-coupling reactions between 3- and 4-iodopiperidines and Grignard reagents, offering an efficient and chemoselective method for the functionalization of the piperidine ring. researchgate.net This methodology has been successfully applied to the synthesis of a diverse range of 3- and 4-substituted piperidines. researchgate.net While palladium catalysis is also common for such transformations, cobalt-catalyzed reactions present a more cost-effective and environmentally friendly alternative. researchgate.net
The utility of these cross-coupling reactions is highlighted in the synthesis of biologically active molecules. For instance, a key step in a concise synthesis of (±)-preclamol involved a cobalt-catalyzed coupling of an iodopiperidine derivative. researchgate.net The scope of these reactions is broad, accommodating various aryl, alkenyl, and allyl Grignard reagents. researchgate.net
Below is a table summarizing the types of cross-coupling reactions applicable to iodopiperidine scaffolds:
Table 1: Examples of Cross-Coupling Reactions with Iodopiperidine Scaffolds| Cross-Coupling Reaction | Catalyst | Nucleophile | Resulting Bond |
| Suzuki-Miyaura | Palladium | Organoboron | C-C (Aryl/Vinyl) |
| Sonogashira | Palladium/Copper | Terminal Alkyne | C-C (Alkynyl) |
| Heck | Palladium | Alkene | C-C (Alkenyl) |
| Stille | Palladium | Organotin | C-C (Aryl/Vinyl/Alkyl) |
| Negishi | Palladium/Nickel | Organozinc | C-C (Aryl/Vinyl/Alkyl) |
| Cobalt-Catalyzed | Cobalt | Grignard Reagent | C-C (Aryl/Alkenyl/Allyl) |
These reactions underscore the importance of chiral iodinated piperidines as synthons for introducing a wide range of carbon-based substituents with high stereochemical fidelity. The ability to form new carbon-carbon bonds at the C3 position of the piperidine ring is crucial for the synthesis of novel and complex molecular structures.
Beyond carbon-carbon bond formation, the versatile carbon-iodine bond in this compound serves as a gateway for the introduction of heteroatoms, enabling the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. These transformations are typically achieved through nucleophilic substitution reactions, often catalyzed by transition metals.
Carbon-Nitrogen Bond Formation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between an aryl or vinyl halide and an amine. This methodology can be applied to iodopiperidine derivatives to introduce a variety of nitrogen-containing functional groups.
Carbon-Oxygen and Carbon-Sulfur Bond Formation: Similarly, the Ullmann condensation and related palladium-catalyzed etherification and thiolation reactions can be employed to form C-O and C-S bonds, respectively. These reactions typically involve the coupling of the iodopiperidine with an alcohol, phenol, or thiol.
The ability to forge these heteroatomic bonds significantly expands the synthetic utility of chiral iodinated piperidines, allowing for the construction of a diverse array of piperidine-containing compounds with potential applications in medicinal chemistry and materials science.
Derivatization to Access Diverse Chiral Piperidine-Containing Heterocycles
The strategic placement of the iodo group on the chiral piperidine ring of this compound opens up numerous avenues for its derivatization into a wide range of complex chiral piperidine-containing heterocycles. These transformations can involve intramolecular cyclization reactions, where the iodo group acts as a leaving group in the formation of a new ring, or further functionalization of the piperidine ring followed by cyclization.
For example, after a cross-coupling reaction to introduce a suitably functionalized substituent at the 3-position, subsequent intramolecular reactions can lead to the formation of bicyclic or spirocyclic systems containing the piperidine motif. This approach provides access to novel and structurally diverse heterocyclic scaffolds that are of significant interest in drug discovery.
A study on the synthesis of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives highlights the utility of chiral piperidine synthons. mdpi.com In this work, diastereomers were synthesized through N-alkylation of racemic 3-(piperidin-3-yl)-1H-indoles with a chiral reagent. mdpi.com Subsequent removal of the chiral auxiliary yielded the desired enantiomerically pure indole (B1671886) derivatives. mdpi.com This demonstrates a pathway where a chiral piperidine can be derivatized to create complex heterocyclic structures.
Methodological Advancements in Asymmetric Organohalogen Chemistry
The field of asymmetric organocatalysis has seen remarkable growth, providing powerful tools for the stereoselective synthesis of chiral molecules. researchgate.netnih.gov These advancements are highly relevant to the synthesis of chiral iodinated piperidines. The development of new chiral catalysts and methodologies allows for more efficient and selective introduction of halogens, including iodine, into organic molecules. researchgate.net
Asymmetric organocatalysis, which utilizes small chiral organic molecules to catalyze stereoselective reactions, has become a third pillar in asymmetric synthesis, alongside biocatalysis and transition-metal catalysis. nih.govyoutube.com This field has expanded to include a wide variety of transformations, and its principles can be applied to the development of novel methods for the synthesis of chiral organohalides. researchgate.netnih.govresearchgate.net
Recent trends in organocatalysis include the combination of different activation modes and the integration with other catalytic systems, such as photoredox catalysis. nih.govresearchgate.net These innovative approaches could lead to new and more efficient routes for the synthesis of compounds like this compound, potentially avoiding the need for chiral resolution by directly establishing the desired stereocenter during the halogenation step.
Exploration of Green Chemistry Principles in the Synthesis of Iodopiperidine Derivatives
The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. unibo.itmdpi.com The goal is to develop chemical processes that are more environmentally benign by reducing waste, using less hazardous substances, and improving energy efficiency. mdpi.comnih.gov
In the context of synthesizing iodopiperidine derivatives, green chemistry principles can be applied in several ways:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. mdpi.com For instance, the use of water as a solvent in cross-coupling reactions has been explored. nih.gov
Catalysis: Employing catalytic methods, which are often more efficient and generate less waste than stoichiometric reactions. greenchemistry-toolkit.org The use of recyclable catalysts is a key aspect of this principle. mdpi.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. nih.gov
Researchers are actively exploring greener approaches to the synthesis of piperidine derivatives. nih.gov For example, a green method for the synthesis of piperidinols has been developed using a water-mediated intramolecular cyclization. nih.gov The application of such principles to the synthesis of this compound and its derivatives is an important area for future research.
Integration of Emerging Computational Tools for Rational Design and Discovery in Chiral Synthesis
Computational chemistry has become an indispensable tool in modern drug discovery and chemical synthesis. chiralpedia.comacs.org In the realm of chiral synthesis, computational methods are being used to design new catalysts, predict the stereochemical outcome of reactions, and understand reaction mechanisms at a molecular level. chiralpedia.comrsc.org
Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations can provide valuable insights into the transition states of stereoselective reactions, helping to explain the origin of enantioselectivity. chiralpedia.com This understanding can then be used to rationally design more effective chiral catalysts and reaction conditions.
Furthermore, the integration of machine learning and artificial intelligence with computational chemistry is accelerating the discovery of new catalysts and reactions. chiralpedia.comrsc.org These data-driven approaches can analyze large datasets of reaction outcomes to identify patterns and make predictions, guiding experimental efforts. chemrxiv.org The application of these emerging computational tools holds great promise for the rational design of synthetic routes to complex chiral molecules like this compound and for the discovery of novel derivatives with desired properties.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-((S)-3-Iodo-piperidin-1-yl)-ethanone?
- Methodological Answer :
- Friedel-Crafts Acylation : Utilize acyl chlorides and Lewis acid catalysts (e.g., AlCl₃) to introduce the ethanone group onto the piperidine ring. Adjust reaction conditions (temperature, solvent) to optimize yield .
- Chiral Resolution : For the (S)-configuration, employ chiral auxiliaries or enzymatic resolution techniques. Monitor enantiomeric excess via chiral HPLC or polarimetry.
- Purification : Use column chromatography (silica gel, toluene/ethyl acetate gradients) or recrystallization to isolate the pure compound. Validate purity via NMR and LC-MS .
Q. How should researchers safely handle halogenated piperidine derivatives like this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
- Waste Disposal : Segregate halogenated waste in labeled containers. Collaborate with certified waste management agencies for incineration or chemical neutralization .
- Emergency Protocols : In case of exposure, rinse skin with water for 15 minutes and consult a physician. Provide SDS sheets to medical personnel .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : Confirm molecular weight using electron ionization (EI-MS). Cross-reference with NIST Chemistry WebBook data for fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) and C-I stretches. Compare peak positions with analogous compounds (e.g., 1-(3-Fluoro-4-propoxyphenyl)ethanone) .
- NMR : Use ¹H/¹³C NMR to resolve piperidine ring protons and confirm stereochemistry. Assign signals via 2D techniques (COSY, HSQC) .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during synthesis of chiral piperidine derivatives?
- Methodological Answer :
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective C–I bond formation. Monitor reaction progress via circular dichroism (CD) spectroscopy.
- Crystallographic Validation : Use single-crystal X-ray diffraction (SC-XRD) with software like ORTEP-3 or WinGX to confirm absolute configuration. Refine thermal parameters to resolve disorder .
Q. What strategies resolve contradictions between computational predictions and experimental spectral data?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine DFT calculations (e.g., B3LYP/6-31G*) with experimental IR, NMR, and MS data. Discrepancies in vibrational modes may arise from solvent effects or crystal packing .
- Error Analysis : Check for impurities (e.g., unreacted starting material) via TLC or GC-MS. Re-optimize computational parameters (basis sets, solvation models) to align with experimental conditions .
Q. Which crystallographic software tools are optimal for structural elucidation of halogenated piperidines?
- Methodological Answer :
- ORTEP-3 : Ideal for visualizing thermal ellipsoids and validating bond angles/distances in chiral centers. Use its GUI to overlay experimental and simulated diffraction patterns .
- WinGX Suite : Streamline data refinement for SC-XRD. Apply SHELXL for least-squares optimization and Mercury for intermolecular interaction analysis (e.g., halogen bonding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
